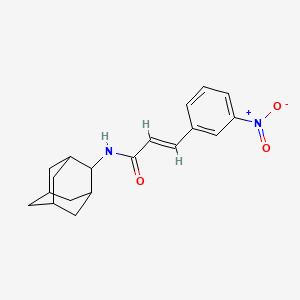

N-2-adamantyl-3-(3-nitrophenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adamantyl-group containing acrylamides, such as N-adamantyl acrylamide, have been synthesized and studied for various applications, including their use in capillary electrochromatography and as monolithic stationary phases. These studies explore their synthesis procedures, molecular structures, chemical reactions, and properties.

Synthesis Analysis

The synthesis of N-adamantyl acrylamide involves solubilization of the hydrophobic monomer by complexation with a cyclodextrin. This process facilitates the formation of highly crosslinked, macroporous amphiphilic monolithic stationary phases suitable for capillary electrochromatography (Al-Massaedh & Pyell, 2013).

Molecular Structure Analysis

Characterization of these compounds includes the determination of stoichiometry, complex formation constant, and spatial arrangement of the formed complex. Techniques such as Fourier Transform Infrared and Nuclear Magnetic Resonance spectroscopy, alongside theoretical methods like Density Functional Theory, are employed (Tanış et al., 2019).

Chemical Reactions and Properties

The amphiphilic nature of synthesized monolithic stationary phases allows for their employment in reversed- and normal-phase modes, demonstrating mixed-mode retention mechanisms. The hydrophobicity and methylene selectivity of the stationary phase can be adjusted by varying the mass fraction of N-adamantyl acrylamide in the synthesis mixture (Al-Massaedh & Pyell, 2013).

Physical Properties Analysis

Investigations into the morphology of different monolithic stationary phases synthesized under varying conditions revealed controlled morphology parameters, including pore size distribution and fractional volume of mesopores and macropores. These parameters are critical for the efficiency and functionality of the synthesized compounds in chromatographic applications (Al-Massaedh & Pyell, 2014).

Applications De Recherche Scientifique

Corrosion Inhibition

Acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. These compounds demonstrated significant corrosion inhibition, which could be beneficial in protecting metal surfaces in industrial applications. The effectiveness of these inhibitors was attributed to their ability to form a protective layer on the metal surface, reducing corrosion rates significantly (Abu-Rayyan et al., 2022).

Polymer Chemistry

Acrylamide polymers with hydrophobic adamantyl groups have been synthesized and studied for their interaction with β-cyclodextrin polymers. These studies explore the potential for creating advanced materials with unique properties such as phase separation and the ability to trap organic molecules, which could be utilized in environmental or chemical separation processes (Gosselet et al., 2002).

Drug Delivery Systems

Polymers based on N-isopropyl acrylamide, including those modified with adamantyl groups, have been researched for their potential in drug delivery applications. These polymers can form micelles and other structures that could encapsulate drugs, offering controlled release and targeted delivery capabilities. This area of research is crucial for developing more effective and efficient drug delivery methods, especially for cancer treatments (Yhaya et al., 2012).

Environmental Remediation

Acrylamide-based hydrogels have been developed to absorb heavy metal ions from aqueous solutions, showcasing an innovative approach to water purification. These hydrogels can capture and remove toxic metals, such as Cu2+, Co2+, Ni2+, and Zn2+, from contaminated water, highlighting the potential of acrylamide derivatives in environmental remediation efforts (Javed et al., 2018).

Propriétés

IUPAC Name |

(E)-N-(2-adamantyl)-3-(3-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c22-18(5-4-12-2-1-3-17(11-12)21(23)24)20-19-15-7-13-6-14(9-15)10-16(19)8-13/h1-5,11,13-16,19H,6-10H2,(H,20,22)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSACYBTEGTBER-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(Adamantan-2-YL)-3-(3-nitrophenyl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5562047.png)

![2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5562051.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(3-methoxypropanoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562055.png)

![6-{[4-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562062.png)

![N-[(3S*,4R*)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562073.png)

![N',N'''-[2-(phenylsulfonyl)-1,4-phenylene]bis(N,N-dimethylsulfamide)](/img/structure/B5562093.png)

![N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5562101.png)

![methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate](/img/structure/B5562113.png)

![2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562123.png)

![3-benzyl-4-[(8-fluoro-2-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5562137.png)

![4-(4-chlorophenyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)-3-thiophenecarboxamide](/img/structure/B5562144.png)